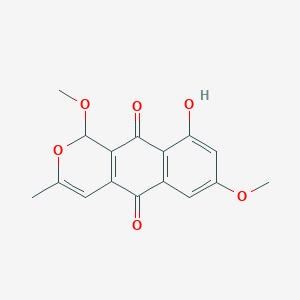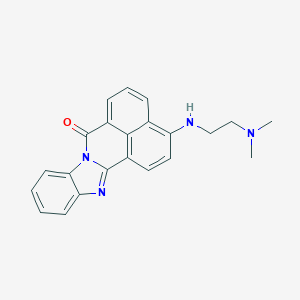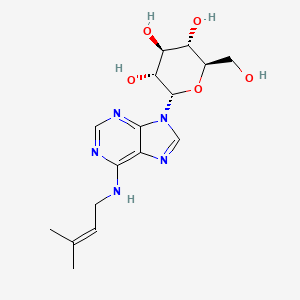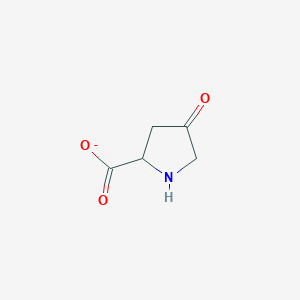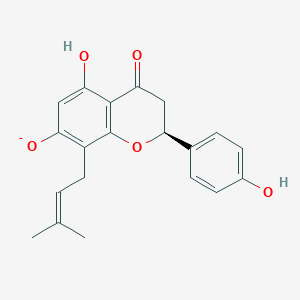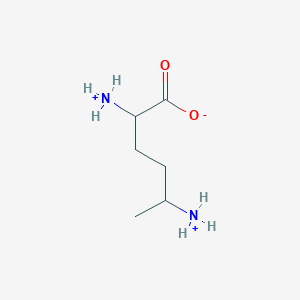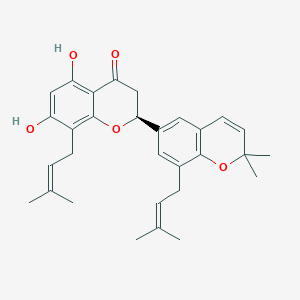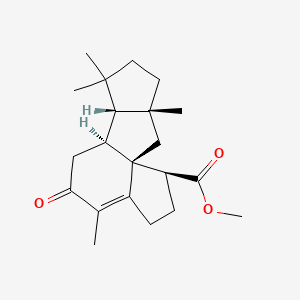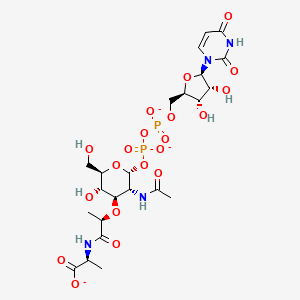
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is a UDP-N-acetylmuramoyl-L-alaninate(3-) in which the D-muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramoyl-L-alanine.
Applications De Recherche Scientifique
Biosynthetic Pathway and Enzyme Mechanism
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is involved in the biosynthesis of bacterial peptidoglycan, an essential component of the bacterial cell wall. It is specifically recognized and processed by enzymes like Mur ligases. Studies have delved into the detailed mechanisms of these enzymes, revealing their structural and functional intricacies:
MurD Ligase Mechanism : MurD, a bacterial enzyme, catalyzes the incorporation of D-glutamate into UDP-N-acetyl-muramoyl-L-alanine (UMA), forming part of the bacterial peptidoglycan biosynthetic pathway. Detailed quantum mechanical/molecular mechanical (QM/MM) modeling approaches have elucidated the formation of a tetrahedral reaction intermediate, crucial for the enzyme's function (Perdih, Hodošček, & Šolmajer, 2009).
Inhibitor Study of MurC : MurC, another enzyme in the same pathway, has been targeted for antibacterial drug development. Benzofuran acyl-sulfonamides have been identified as potential inhibitors, with studies focusing on their binding and inhibition mechanisms, providing insights into the enzyme's functionality and potential drug development pathways (Ehmann, Demeritt, Hull, & Fisher, 2004).
Enzyme Structure and Function Analysis : The crystal structures of enzymes like MurC in complex with substrates such as UDP-N-acetylmuramic acid (UNAM) have been solved, offering insights into substrate binding sites and enzyme functionality, which are pivotal for understanding the bacterial cell wall biosynthesis pathway (Mol, Brooun, Dougan, Hilgers, Tari, Wijnands, Knuth, McRee, & Swanson, 2003).
Cell Wall Recycling and Biosynthesis Studies
Research has also focused on the recycling and biosynthesis of bacterial cell walls, utilizing UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) as a critical intermediate:
Peptidoglycan (PG) Recycling and Biosynthesis : Studies have developed robust chemoenzymatic synthesis methods for functionalized N-Acetyl Muramic Acids. These compounds, when modified at the UDP NAM intermediate stage, can be used to tag and manipulate the PG backbone via metabolic incorporation, offering a pathway to explore fundamental questions surrounding PG's role in immunology and microbiology (DeMeester, Liang, Jensen, Jones, D'Ambrosio, Scinto, Zhou, & Grimes, 2018).
Functional Characterization of Mutated Enzymes : Research has also delved into understanding how mutations in enzymes like MurC affect the recognition and binding to L-alanine, providing insights into the enzyme's specificity and potential implications for drug resistance and development (Kurokawa, Nishida, Ishibashi, Mizumura, Ueno, Yutsudo, Maki, Murakami, & Sekimizu, 2007).
Propriétés
Nom du produit |
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) |
|---|---|
Formule moléculaire |
C23H33N4O20P2-3 |
Poids moléculaire |
747.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoate |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/p-3/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |
Clé InChI |
NTMMCWJNQNKACG-KBKUWGQMSA-K |
SMILES isomérique |
C[C@@H](C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



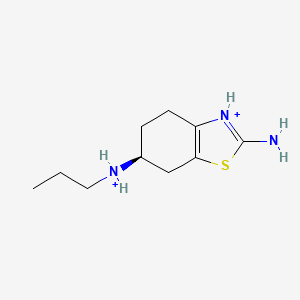
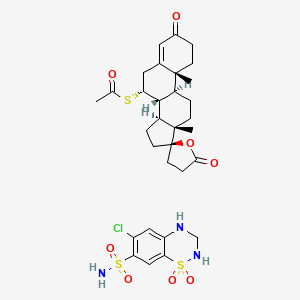
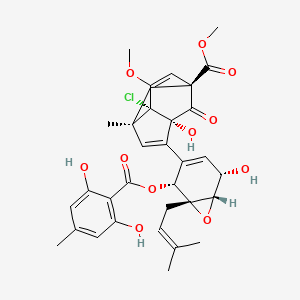
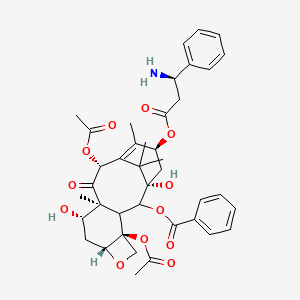
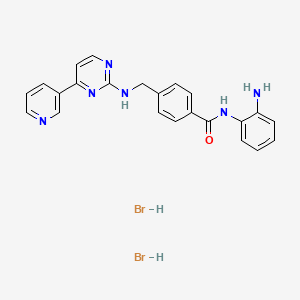
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
